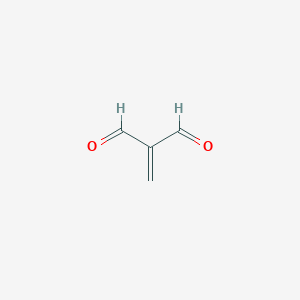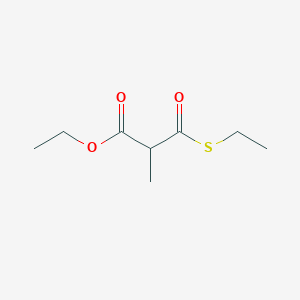
Octacosa-9,19-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octacosa-9,19-diene is a long-chain hydrocarbon with the molecular formula C28H54 It is characterized by the presence of two double bonds located at the 9th and 19th positions of the carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of octacosa-9,19-diene typically involves the coupling of smaller hydrocarbon units through processes such as the Wittig reaction or olefin metathesis. These reactions are carried out under controlled conditions to ensure the formation of the desired double bonds at specific positions.
Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. For this compound, the appropriate precursors are selected to ensure the double bonds are introduced at the 9th and 19th positions.
Olefin Metathesis: This method involves the redistribution of carbon-carbon double bonds in alkenes. Catalysts such as Grubbs’ catalyst are used to facilitate the reaction, allowing for the formation of this compound with high precision.
Industrial Production Methods
Industrial production of this compound may involve large-scale olefin metathesis processes, utilizing advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production while minimizing by-products.
化学反応の分析
Types of Reactions
Octacosa-9,19-diene can undergo various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols. Common oxidizing agents include peracids and osmium tetroxide.
Reduction: The double bonds can be reduced to form the corresponding alkane, octacosane. Catalytic hydrogenation using palladium or platinum catalysts is typically employed.
Substitution: The double bonds can participate in addition reactions with halogens or hydrogen halides, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) under controlled conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Octacosane.
Substitution: Halogenated derivatives such as 9,19-dibromo-octacosane.
科学的研究の応用
Octacosa-9,19-diene has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and the behavior of long-chain hydrocarbons.
Industry: Used in the synthesis of specialty chemicals and materials, including lubricants and surfactants.
作用機序
The mechanism of action of octacosa-9,19-diene in biological systems involves its interaction with specific receptors or enzymes. In the case of its role as a pheromone, it binds to olfactory receptors in insects, triggering behavioral responses such as mating or aggregation . The molecular pathways involved in these processes are still under investigation, but they likely involve signal transduction mechanisms common to other pheromonal compounds.
類似化合物との比較
Octacosa-9,19-diene can be compared to other long-chain hydrocarbons with similar structures, such as:
Heptacosa-7,11-diene: Another long-chain diene with double bonds at the 7th and 11th positions.
Nonacosa-7,11-diene: Similar to this compound but with a longer carbon chain and double bonds at the 7th and 11th positions.
Uniqueness
The uniqueness of this compound lies in its specific double bond positions, which confer distinct chemical and biological properties
特性
| 82122-60-9 | |
分子式 |
C28H54 |
分子量 |
390.7 g/mol |
IUPAC名 |
octacosa-9,19-diene |
InChI |
InChI=1S/C28H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-28H2,1-2H3 |
InChIキー |
SICGVWYBSLQEFF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC=CCCCCCCCCC=CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane](/img/structure/B14422449.png)


![3-[Methyl(octyl)amino]propan-1-OL](/img/structure/B14422454.png)



![1,5-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14422477.png)
![[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]sulfamic acid](/img/structure/B14422509.png)
